
6-methoxy-2-morpholin-4-ylpyridin-3-amine
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Overview
Description
6-methoxy-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a methoxy group, a morpholine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2-methoxypyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the 2-methoxypyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-morpholin-4-ylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
6-methoxy-2-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methoxy-2-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine: Similar structure but with different substituents.
6-Methoxy-pyridin-2-ylamine: Lacks the morpholine ring, leading to different chemical properties
Uniqueness
6-methoxy-2-morpholin-4-ylpyridin-3-amine is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methoxy-2-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O2/c1-14-9-3-2-8(11)10(12-9)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3 |
InChI Key |
GGHRDFSPEIUMRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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